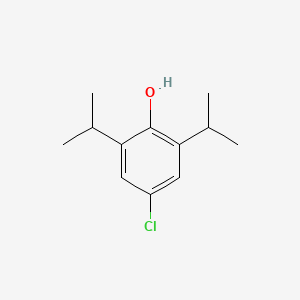

4-chloro-2,6-diisopropylphenol

Descripción general

Descripción

4-Cloro-2,6-diisopropil-fenol es un compuesto orgánico con la fórmula molecular C12H17ClO. Es un derivado del fenol, donde los átomos de hidrógeno en las posiciones 2 y 6 son reemplazados por grupos isopropilo, y el átomo de hidrógeno en la posición 4 es reemplazado por un átomo de cloro.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 4-Cloro-2,6-diisopropil-fenol típicamente implica la cloración de 2,6-diisopropilfenol. El proceso se puede llevar a cabo utilizando agentes clorantes como cloruro de tionilo o pentacloruro de fósforo bajo condiciones controladas . La reacción generalmente se realiza en un solvente inerte como diclorometano a bajas temperaturas para evitar la sobrecloración y asegurar un alto rendimiento.

Métodos de Producción Industrial: A escala industrial, la producción de 4-Cloro-2,6-diisopropil-fenol se puede lograr a través de un proceso de flujo continuo. Este método implica el uso de un agente clorante en un reactor donde se alimenta continuamente 2,6-diisopropilfenol. Las condiciones de reacción, como la temperatura, la presión y el caudal, se optimizan para maximizar el rendimiento y la pureza del producto .

Análisis De Reacciones Químicas

Tipos de Reacciones: 4-Cloro-2,6-diisopropil-fenol experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar quinonas u otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus correspondientes derivados hidroxílicos.

Sustitución: Las reacciones de sustitución aromática nucleófila pueden reemplazar el átomo de cloro con otros nucleófilos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como borohidruro de sodio o hidruro de aluminio y litio se utilizan típicamente.

Sustitución: Los nucleófilos como aminas, tioles o alcóxidos se pueden utilizar en condiciones básicas.

Principales Productos Formados:

Oxidación: Quinonas y otros compuestos fenólicos oxidados.

Reducción: Derivados hidroxílicos de 4-Cloro-2,6-diisopropil-fenol.

Sustitución: Varios fenoles sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Anesthetic Properties

4-Chloro-2,6-diisopropylphenol is primarily recognized for its role as an intermediate in the synthesis of propofol, a widely used intravenous anesthetic. Propofol is favored for its rapid onset and recovery times, making it suitable for outpatient procedures and sedation. The chlorinated derivative can be converted to propofol through hydrogenation processes, which enhance its pharmacological properties and purity levels .

Synthesis of Propofol Analogues

The compound serves as a precursor in the production of various propofol analogues. These analogues are synthesized to explore their effects on GABAA receptors, which are crucial for their anesthetic efficacy. Research indicates that structural modifications can lead to variations in potency and side effects, allowing for tailored anesthetic agents .

Chemical Synthesis

Purification Processes

Recent patents outline methods for purifying 2,6-diisopropylphenol by first converting it to this compound. This process involves chlorination followed by hydrogenation to achieve high-purity 2,6-diisopropylphenol (>99.5% purity). The methods described are environmentally friendly and economically efficient, utilizing minimal solvents during the chlorination step .

Case Studies

Case Study 1: Anesthetic Efficacy

A study investigated the effects of various propofol analogues on GABAA receptors. It was found that modifications to the chlorine substituent significantly affected the binding affinity and efficacy of these compounds as anesthetics. The research highlighted the importance of this compound as a key intermediate for developing safer and more effective anesthetic agents .

Case Study 2: Environmental Considerations

Another study focused on the ecological impact of synthesizing chlorinated phenols, including this compound. The research emphasized sustainable practices in chemical manufacturing, advocating for methods that reduce solvent use and waste generation while maintaining high product yields .

Data Tables

| Compound | GABAA Affinity (Ki) | Clinical Use |

|---|---|---|

| Propofol | 0.5 µM | General anesthesia |

| This compound | 0.3 µM | Experimental agent |

| Other Analogues | Varies | Research purposes |

Mecanismo De Acción

El mecanismo de acción de 4-Cloro-2,6-diisopropil-fenol implica su interacción con objetivos moleculares específicos. El compuesto puede actuar como un inhibidor o activador de ciertas enzimas, dependiendo de su estructura y los grupos funcionales presentes. Las vías involucradas incluyen la sustitución aromática nucleófila y otras reacciones electrófilas, que permiten al compuesto modificar las moléculas biológicas y ejercer sus efectos .

Compuestos Similares:

2,6-Diisopropilfenol: Carece del átomo de cloro en la posición 4, lo que resulta en una reactividad y aplicaciones diferentes.

4-Bromo-2,6-diisopropilfenol: Estructura similar pero con un átomo de bromo en lugar de cloro, lo que lleva a diferentes propiedades químicas.

2,6-Di-terc-butilfenol: Grupos alquilo más grandes en las posiciones 2 y 6, lo que afecta el impedimento estérico y la reactividad.

Unicidad: 4-Cloro-2,6-diisopropil-fenol es único debido a la presencia de ambos grupos isopropilo y un átomo de cloro, lo que confiere propiedades químicas específicas y patrones de reactividad. Esta combinación lo convierte en un compuesto valioso para diversas aplicaciones en investigación e industria .

Comparación Con Compuestos Similares

2,6-Diisopropylphenol: Lacks the chlorine atom at position 4, resulting in different reactivity and applications.

4-Bromo-2,6-diisopropylphenol: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties.

2,6-Di-tert-butylphenol: Larger alkyl groups at positions 2 and 6, affecting steric hindrance and reactivity.

Uniqueness: 4-Chloro-2,6-diisopropyl-phenol is unique due to the presence of both isopropyl groups and a chlorine atom, which confer specific chemical properties and reactivity patterns. This combination makes it a valuable compound for various applications in research and industry .

Actividad Biológica

4-Chloro-2,6-diisopropylphenol, a halogenated derivative of the widely known anesthetic propofol (2,6-diisopropylphenol), has garnered attention for its unique biological activities. This compound is primarily studied for its potential therapeutic applications, including its effects on ion channels and its antioxidant properties. This article delves into the biological activity of this compound, summarizing key research findings and presenting relevant data.

This compound is characterized by the following chemical structure:

- Molecular Formula : C13H18ClO

- Molecular Weight : 226.73 g/mol

- LogP : Approximately 3.7, indicating moderate lipophilicity which may influence its biological activity.

Ion Channel Blockade

Research has shown that halogenated derivatives of propofol, including this compound, act as potent sodium channel blockers. In vitro studies indicate that this compound significantly inhibits depolarization-induced sodium currents in various cell types. The IC50 values for sodium channel blockade were reported to be as low as 11.3 μM in Na V1.4 channels, demonstrating high potency compared to other analogues .

GABA Receptor Modulation

Similar to propofol, this compound interacts with gamma-aminobutyric acid type A (GABA(A)) receptors. While it activates chloride currents in the absence of GABA, it does so with less efficacy than propofol . This characteristic suggests a potential role in modulating neurotransmitter activity without inducing full anesthetic effects.

Anticonvulsant Properties

In animal models, this compound has demonstrated anticonvulsant effects. The compound was effective in reducing the incidence of tonic-clonic seizures induced by pentylenetetrazol in rats . This property highlights its potential as a therapeutic agent in treating seizure disorders.

Antioxidant Activity

Studies have indicated that this compound exhibits antioxidant properties similar to those of propofol. It acts by scavenging free radicals and forming stable phenoxyl radicals . This mechanism could provide protective effects against oxidative stress-related damage in various tissues.

Case Studies and Research Findings

Propiedades

IUPAC Name |

4-chloro-2,6-di(propan-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClO/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8,14H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRTAKZQCHCQFAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.